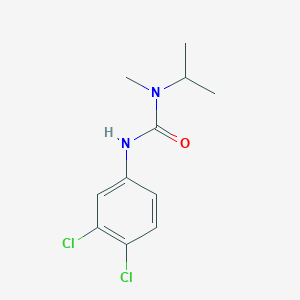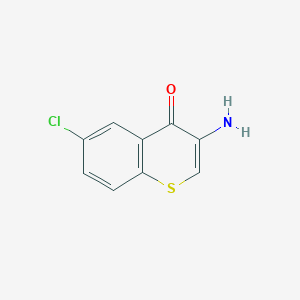
4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline is an organic compound that belongs to the family of sulfonamides. This compound is characterized by the presence of a methanesulfonyl group, two nitro groups, and a di(propan-2-yl)aniline moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline typically involves the nitration of aniline derivatives followed by sulfonation. The reaction conditions often require the use of strong acids such as sulfuric acid and nitric acid to introduce the nitro groups. The methanesulfonyl group is then introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitro groups and methanesulfonyl group play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)-N-(propan-2-yl)aniline
- 2,6-Dinitroaniline
- N,N-Di(propan-2-yl)aniline
Uniqueness
4-(Methanesulfonyl)-2,6-dinitro-N,N-di(propan-2-yl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methanesulfonyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61496-50-2 |
|---|---|
Molecular Formula |
C13H19N3O6S |
Molecular Weight |
345.37 g/mol |
IUPAC Name |
4-methylsulfonyl-2,6-dinitro-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H19N3O6S/c1-8(2)14(9(3)4)13-11(15(17)18)6-10(23(5,21)22)7-12(13)16(19)20/h6-9H,1-5H3 |
InChI Key |
KFOCJUBPIMVGND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methoxy}-2-methylpropanoic acid](/img/structure/B14577365.png)






![2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14577434.png)


![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)

![[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol](/img/structure/B14577465.png)
